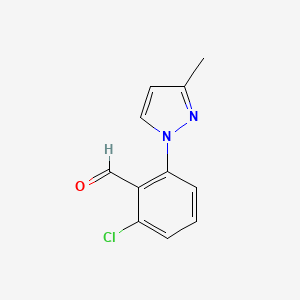2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
CAS No.:
Cat. No.: VC17814844
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H9ClN2O |
|---|---|
| Molecular Weight | 220.65 g/mol |
| IUPAC Name | 2-chloro-6-(3-methylpyrazol-1-yl)benzaldehyde |
| Standard InChI | InChI=1S/C11H9ClN2O/c1-8-5-6-14(13-8)11-4-2-3-10(12)9(11)7-15/h2-7H,1H3 |
| Standard InChI Key | GDQUXNNNULDZGS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1)C2=C(C(=CC=C2)Cl)C=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a benzaldehyde moiety () modified with two substituents:
-
A chlorine atom at the 2-position of the benzene ring.
-
A 3-methyl-1H-pyrazole group at the 6-position, forming a fused heterocyclic system .
The SMILES notation accurately represents its connectivity, highlighting the methyl group on the pyrazole ring and the aldehyde functional group .
IUPAC and Alternative Names
-
IUPAC Name: 2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
-
Synonyms:
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) reactions. A representative pathway includes:
-
Bromination: 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is brominated using bromosuccinimide (NBS) in dichloromethane at 0–5°C.
-
Pyrazole Introduction: The brominated intermediate reacts with 3-methylpyrazole in the presence of a copper catalyst, enabling C–N bond formation .
Key Reaction Conditions:
-
Temperature: 80–100°C
-
Catalyst: CuI (5 mol%)
-
Ligand: 1,10-Phenanthroline
-
Solvent: Dimethylformamide (DMF)
Industrial-Scale Production
Industrial methods optimize for cost and scalability:
-
Continuous Flow Reactors: Enhance reaction control and reduce byproducts.
-
Automated Purification: Chromatography or recrystallization from ethanol/water mixtures achieves >98% purity .
Physicochemical Properties
Basic Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 220.65 g/mol | |
| Topological Polar Surface Area (TPSA) | 30.71 Ų | |
| LogP (Partition Coefficient) | 2.22 |
Spectral Data
-
IR (KBr): Strong absorption at 1685 cm (C=O stretch), 3100 cm (aromatic C–H) .
-
H NMR (400 MHz, CDCl):
Biological Activity and Applications
Industrial Applications
-
Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and anti-inflammatory agents .
-
Agrochemicals: Serves as a precursor for herbicides and fungicides .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | Avoid ingestion; use PPE |
| H315: Causes skin irritation | Wear gloves and lab coat |
| H319: Causes eye irritation | Use safety goggles |
| H335: May cause respiratory irritation | Use in ventilated areas |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume